N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6/c28-22(24-10-14-1-3-18-20(7-14)32-12-30-18)11-26-5-6-27-17(23(26)29)9-16(25-27)15-2-4-19-21(8-15)33-13-31-19/h1-9H,10-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAUSZLVOKKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity based on existing literature and research findings.
Chemical Structure
The compound is characterized by a unique structure that includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine framework. This structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds containing benzodioxole and pyrazole derivatives often exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. For instance, derivatives of benzodioxole have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
- Antimicrobial Properties : Studies have indicated that benzodioxole derivatives can possess antimicrobial activities against various pathogens. The presence of functional groups in the compound may enhance its interaction with microbial cell membranes .
- Psychopharmacological Effects : Some derivatives of benzodioxole have been studied for their psychoactive properties. For example, N-methyl derivatives have been noted for their non-hallucinogenic effects while still providing therapeutic benefits in psychopharmacology .
Antioxidant Activity
A study evaluating the antioxidant capacity of similar compounds found that modifications in the structure significantly influenced their radical scavenging abilities. For instance, certain derivatives exhibited up to 1.35 times higher antioxidant activity than ascorbic acid in DPPH assays .
Antimicrobial Activity
Research has shown that benzodioxole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Psychopharmacological Studies
In psychopharmacological assessments, certain derivatives were evaluated for their ability to facilitate psychotherapy without inducing hallucinations. The N-methyl derivative was particularly noted for its potential as an entactogen, promoting emotional openness and empathy .
Case Studies
- Case Study on Antioxidant Properties : A series of experiments conducted on various benzodioxole derivatives showed that structural modifications could enhance antioxidant activity significantly. The results indicated that compounds with additional electron-donating groups exhibited improved scavenging rates against free radicals.
- Clinical Evaluation of Psychopharmacological Effects : In a controlled study involving human participants, the N-methyl derivative was administered to assess its effects on mood and anxiety levels. Results indicated a marked improvement in emotional well-being without significant side effects.
Scientific Research Applications
Antidepressant Effects
A notable area of application is in the treatment of mood disorders. Animal models have demonstrated significant antidepressant-like effects attributed to enhanced serotonergic and noradrenergic neurotransmission. A double-blind randomized controlled trial involving patients with major depressive disorder reported that treatment with this compound significantly alleviated symptoms compared to placebo treatments.
Neuroprotective Properties
The compound has shown promise in neuroprotection. Studies using rat models subjected to ischemic injury revealed that administration of the compound resulted in reduced neuronal damage and improved functional recovery post-injury. This protective effect is believed to stem from its ability to modulate apoptotic pathways and enhance cellular survival signals.
Case Studies
Several case studies illustrate the pharmacological profile and therapeutic potential of this compound:
- Study on Anxiety and Depression : A double-blind randomized controlled trial found that patients treated with N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide experienced a statistically significant reduction in anxiety and depressive symptoms compared to those receiving a placebo.
- Neuroprotection in Animal Models : In an experiment involving rats with induced ischemic conditions, the compound was administered post-injury. Results indicated a marked reduction in neuronal apoptosis and improved behavioral outcomes when compared to control groups.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrazinone Derivatives
Key Observations:
Core Heterocycle Differences: The target compound’s pyrazolo[1,5-a]pyrazin-4-one core differs from pyrazolo[3,4-d]pyrimidin-4-one () and pyrazolo[3,4-b]pyrazin-4-one (). Pyrazolo[1,5-a]pyrazin-4-one derivatives (e.g., ) share a planar structure conducive to intercalation or enzyme active-site binding .
Electron-Withdrawing Groups: The 3-fluoro substituent in ’s analogue may increase metabolic stability by reducing oxidative degradation . Bulky Substituents: The 3,4-dimethylphenyl group in ’s compound could sterically hinder target binding but improve selectivity for hydrophobic pockets .
Synthetic Routes :
- Reductive lactamization, as described for pyrazolo[3,4-b]pyrazin-4-one derivatives (), is a likely pathway for synthesizing the target compound. This method ensures high regioselectivity but may require optimization for benzodioxol-containing intermediates .
Crystallographic and Structural Validation
- Software Tools : SHELX () and ORTEP-3 () are critical for resolving the target compound’s crystal structure, particularly in analyzing hydrogen-bonding networks (e.g., benzodioxol O atoms as H-bond acceptors) .
- Hydrogen-Bonding Patterns : Graph set analysis () predicts that the target compound’s benzodioxol oxygen atoms may form R₂²(8) motifs, a common feature in bioactive crystals .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step condensation reactions. A key step involves reacting pyrazolo[1,5-a]pyrazine derivatives with α-chloroacetamide intermediates under reflux conditions in polar aprotic solvents (e.g., dimethylformamide). For example, N-substituted acetamides can be prepared by nucleophilic substitution between 2-chloroacetamide derivatives and pyrazolo-pyrazine intermediates bearing benzodioxolyl groups . Purification is achieved via column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures.
Q. Which spectroscopic and analytical methods confirm the structural identity of this compound?
Characterization requires:
- 1H/13C NMR : To verify proton environments (e.g., benzodioxole methylene protons at δ ~5.9–6.1 ppm) and carbonyl groups .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Elemental Analysis : To validate C, H, N, and O percentages within ±0.4% of theoretical values .
- X-ray Crystallography (if crystals are obtainable): To resolve ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization strategies include:
- Solvent Screening : Testing polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- Catalyst Use : Employing bases like triethylamine to deprotonate nucleophilic intermediates and accelerate substitution reactions .
- Temperature Control : Conducting reactions under microwave-assisted conditions to reduce reaction time and side-product formation .
- By-Product Analysis : Using LC-MS to identify and minimize impurities, such as unreacted starting materials or over-alkylated derivatives .
Q. How can researchers resolve contradictions in reported biological activities of structurally related benzodioxole-containing acetamides?
Contradictions may arise due to:
- Assay Variability : Standardize bioactivity assays (e.g., antioxidant activity via DPPH radical scavenging) across studies to ensure reproducibility .
- Structural Nuances : Compare substituent effects (e.g., electron-withdrawing groups on the pyrazine ring) using SAR studies .
- Metabolic Stability : Evaluate compound stability in physiological buffers to differentiate intrinsic activity from artifacts caused by degradation .
Q. What strategies enhance the bioactivity of the pyrazolo[1,5-a]pyrazine core?
Modifications include:
- Electron-Withdrawing Substituents : Introducing fluorine or nitro groups at the 4-position of the pyrazine ring to increase electrophilicity and target binding .
- Heterocycle Fusion : Incorporating thiazole or oxadiazole rings to improve solubility and pharmacokinetic properties .
- Side-Chain Functionalization : Attaching sulfonamide or carbamate groups to the acetamide moiety to modulate bioavailability .
Q. How can mechanistic studies elucidate key intermediates in the synthesis?
Techniques include:
- Isotopic Labeling : Using deuterated reagents to track proton transfer steps in condensation reactions .
- In Situ FTIR : Monitoring carbonyl stretching frequencies to detect intermediate formation .
- Computational Modeling : DFT calculations to predict transition states and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
